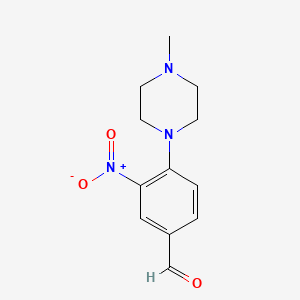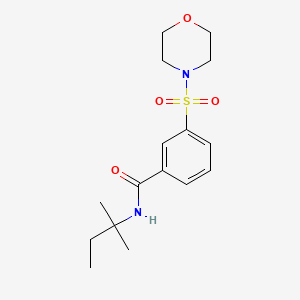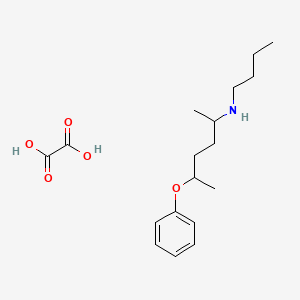
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 248.28 g/mol. In
Mecanismo De Acción
The mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of cyclooxygenase, which is involved in the production of inflammatory mediators. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has also been shown to bind to certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for a wide range of applications. However, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde also has some limitations. It is toxic and must be handled with care, and its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde. One area of interest is the development of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde's potential as a pesticide and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde and its potential side effects. Finally, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde's potential applications in material science and electronics should also be explored.
Métodos De Síntesis
The synthesis of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperazine in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction takes place at room temperature and yields 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde as a yellow crystalline solid. The purity of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In material science, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been used as a precursor for the synthesis of various organic compounds and as a component in the manufacture of electronic devices.
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-3-2-10(9-16)8-12(11)15(17)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRRPBLEXGIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5314855 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)



![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)

![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)